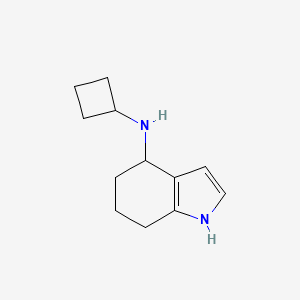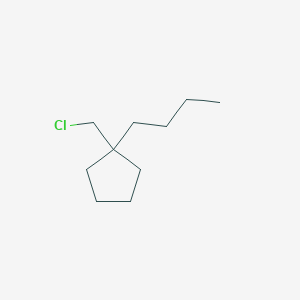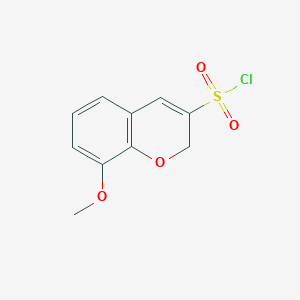
8-methoxy-2H-chromene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClO4S and a molecular weight of 260.69 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 8-methoxy-2H-chromene-3-sulfonyl chloride typically involves the reaction of 8-methoxy-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
8-Methoxy-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfinic acids.
Hydrolysis: In the presence of water, it can hydrolyze to form 8-methoxy-2H-chromene-3-sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methoxy-2H-chromene-3-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-2H-chromene-3-sulfonyl chloride involves its ability to react with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by forming covalent bonds with active site residues . The molecular targets and pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
8-Methoxy-2H-chromene-3-sulfonyl chloride can be compared with other chromene derivatives such as:
- 8-Methyl-2H-chromene-3-sulfonyl chloride
- 6-Methyl-2H-chromene-3-sulfonyl chloride
- 5,7-Dimethyl-2H-chromene-3-sulfonyl chloride
- 8-Fluoro-2H-chromene-3-sulfonyl chloride
- 6,8-Difluoro-2H-chromene-3-sulfonyl chloride
These compounds share similar chemical structures but differ in their substituents, which can influence their reactivity and biological activities . The uniqueness of this compound lies in its methoxy group, which can affect its chemical properties and interactions with biological targets .
Properties
Molecular Formula |
C10H9ClO4S |
|---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
8-methoxy-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C10H9ClO4S/c1-14-9-4-2-3-7-5-8(16(11,12)13)6-15-10(7)9/h2-5H,6H2,1H3 |
InChI Key |
BERWLJLWPLRFGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


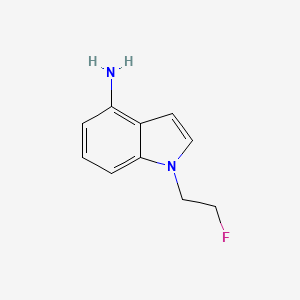


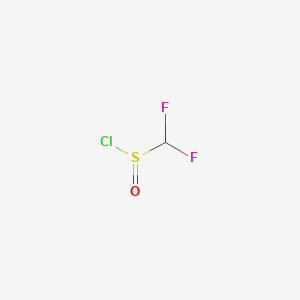
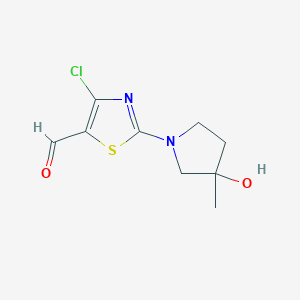

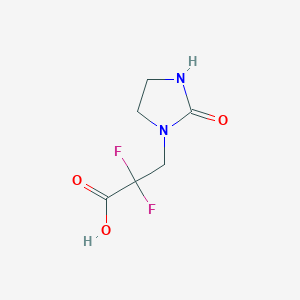
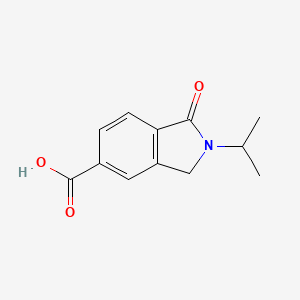
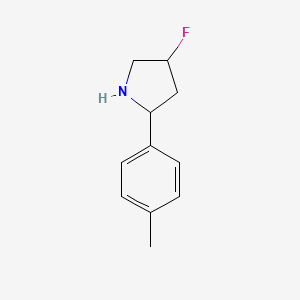
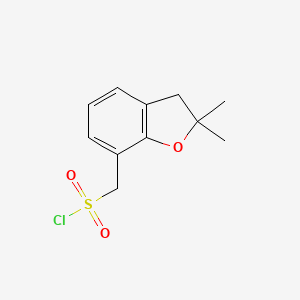
![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)

